8-(2-furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione
Description
8-(2-Furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a polycyclic heteroaromatic compound featuring a pyrido[3,4-c][1,6]naphthyridine core substituted with a furylmethyl group at position 8 and a methoxyethyl chain at position 2. This structure combines electron-rich (furan) and polar (methoxyethyl) moieties, which may influence its physicochemical properties (e.g., solubility, bioavailability) and reactivity. However, specific pharmacological data for this derivative remain underexplored in the literature .
Properties
IUPAC Name |
8-(furan-2-ylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-10-8-21-7-5-16-17(19(21)24)14-4-6-22(12-13-3-2-9-26-13)18(23)15(14)11-20-16/h2-7,9,11H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHPGNKMYLBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=NC=C3C(=C2C1=O)C=CN(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a synthetic derivative belonging to the pyrido[3,4-c]naphthyridine family. This class of compounds has garnered attention for their potential therapeutic applications due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of 8-(2-furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1351071-50-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Several studies have reported the potential of pyrido[3,4-c]naphthyridine derivatives in inhibiting tumor growth and proliferation. The compound's mechanism often involves the modulation of key signaling pathways associated with cancer cell survival.
- Anti-inflammatory Properties : Similar compounds in this class have demonstrated dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that 8-(2-furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione may also possess anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumorigenesis and inflammation. For example, it could act as a competitive inhibitor for COX enzymes based on structural similarities with known inhibitors.
- Cell Signaling Modulation : It is hypothesized that the compound alters cell signaling pathways that regulate apoptosis and cell cycle progression.
Antitumor Activity
A study conducted on various pyrido[3,4-c]naphthyridine derivatives demonstrated significant antitumor activity against several cancer cell lines. The findings indicated that compounds similar to 8-(2-furylmethyl)-2-(2-methoxyethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione showed IC values in the micromolar range against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Effects
In a model assessing ear edema in mice, derivatives showed an inhibition rate of up to 82% for inflammation markers. The compound's ability to inhibit both COX-1 and COX-2 was confirmed through enzyme assays and molecular docking studies.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | IC ~ 10 µM (varies by cell line) | Induction of apoptosis; cell cycle arrest |
| Anti-inflammatory | 82% inhibition | Dual COX-1/COX-2 inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups: Unlike analogs with cyano or carbonyl substituents (e.g., compound in ), the 8-furylmethyl and 2-methoxyethyl groups in the target compound introduce electron-donating effects. This may enhance π-π stacking in biological targets but reduce electrophilic reactivity .
- Synthetic Complexity : The target compound’s synthesis likely requires radical cyclization (as in ), but yields are unverified. In contrast, H₃PO₄-mediated cyclization () achieves higher yields (73%) for simpler analogs .
- Biological Relevance: The furylmethyl group may confer unique interactions with enzymes or receptors, similar to furan-containing pharmaceuticals.
Research Findings and Limitations
- Gaps in Data: No direct studies on the target compound’s synthesis, crystallography, or bioactivity were identified. Structural inferences are drawn from analogs (e.g., ’s radical cyclization routes).
- Contradictions : Radical-based methods () often produce dihydro derivatives (e.g., 5,6-dihydro-dibenzo-naphthyridine), whereas the target compound lacks such saturation. This suggests alternative pathways or post-synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
